cis-1,2-Diphenylcyclobutane
CAS No.: 7694-30-6
Cat. No.: VC1664774
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7694-30-6 |
---|---|
Molecular Formula | C16H16 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | [(1S,2R)-2-phenylcyclobutyl]benzene |
Standard InChI | InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ |
Standard InChI Key | AERGGMDNGDDGPI-IYBDPMFKSA-N |
Isomeric SMILES | C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physical Properties
cis-1,2-Diphenylcyclobutane is an organic compound characterized by a cyclobutane ring with two phenyl groups attached to the first and second carbon atoms in a cis configuration. This stereochemical arrangement creates distinctive physicochemical properties and reactivity patterns.
Basic Identification
Parameter | Value |
---|---|
Chemical Formula | C₁₆H₁₆ |
Molecular Weight | 208.30 g/mol |
CAS Registry Number | 7694-30-6 |
IUPAC Name | [(1S,2R)-2-phenylcyclobutyl]benzene |
InChIKey | AERGGMDNGDDGPI-IYBDPMFKSA-N |
Table 1: Basic identification parameters of cis-1,2-Diphenylcyclobutane
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in chemical reactions and biological systems.
Property | Value |
---|---|
Physical State | Solid at room temperature |
Density | 1.044 g/cm³ |
Boiling Point | 309.1°C at 760 mmHg |
Flash Point | 145.1°C |
LogP | 4.34780 |
Index of Refraction | 1.59 |
Table 2: Physical properties of cis-1,2-Diphenylcyclobutane
Structural Features
The cis configuration of phenyl groups creates a distinct three-dimensional architecture that differs significantly from its trans isomer. This configuration results in increased ring strain, which contributes to its unique reactivity profile. The cyclobutane ring exhibits non-planar geometry with significant puckering to minimize torsional strain, while the phenyl rings occupy positions that minimize steric interactions but still experience some degree of spatial constraint due to their proximity in the cis arrangement .
Synthesis Methodologies
Several approaches have been developed for the synthesis of cis-1,2-Diphenylcyclobutane, with photochemical methods being particularly prominent in laboratory settings.
Photochemical [2+2] Cycloaddition
The most common synthetic route involves the [2+2] photocycloaddition of styrene or styrene derivatives. This reaction proceeds through the formation of a 1,4-diradical intermediate, which subsequently cyclizes to form the cyclobutane ring. The reaction typically requires ultraviolet irradiation to generate the excited state necessary for the cycloaddition process .
Catalytic Methods
Recent advances in synthetic methodology have introduced catalytic approaches using transition metal complexes. For instance, iridium photocatalysts such as [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 have been employed to facilitate the [2+2] cycloaddition of olefins to generate cis-1,2-diphenylcyclobutane and related structures. These methods offer improved stereoselectivity and can operate under milder conditions compared to traditional photochemical approaches .
Singlet-Photosensitized Reactions
Chemical Reactivity and Reaction Mechanisms
The strained four-membered ring of cis-1,2-diphenylcyclobutane contributes to its distinctive reactivity patterns. Various transformation pathways have been observed and characterized.
Thermal Fragmentation
Thermal Isomerization
Photochemical Isomerization
Under UV irradiation with aromatic nitrile sensitizers such as 1,4-dicyanonaphthalene and 9,10-dicyanoanthracene, cis-1,2-diphenylcyclobutane undergoes several reactions:
-
Ring-opening to styrene
-
Isomerization to the trans isomer
-
Formation of 1-phenyltetralin via intramolecular hydrogen transfer
The reaction mechanisms involve exciplex intermediates with varied contributions from charge-transfer and excitation-resonance processes . The product distribution is sensitive to the electronic properties of the sensitizer employed.
Sensitizer | Major Products | Minor Products |
---|---|---|
1,4-Dicyanonaphthalene | Styrene, trans isomer | 1-Phenyltetralin |
9,10-Dicyanoanthracene | Styrene, trans isomer | 1-Phenyltetralin |
1-Cyanonaphthalene | Styrene, trans isomer | None detected |
Oxidation and Reduction
cis-1,2-Diphenylcyclobutane undergoes oxidation to form benzophenone derivatives when treated with oxidizing agents such as potassium permanganate. Conversely, treatment with reducing agents like lithium aluminum hydride results in the reduction of the phenyl groups to cyclohexyl rings, yielding cis-1,2-dicyclohexylcyclobutane.
Substitution Reactions
The phenyl rings in cis-1,2-diphenylcyclobutane are susceptible to electrophilic aromatic substitution reactions. Bromination using bromine with iron(III) bromide as a catalyst and nitration with nitric acid in sulfuric acid have been reported to yield the corresponding substituted derivatives.
Biological Activity and Significance
Research has revealed intriguing biological properties of cis-1,2-diphenylcyclobutane, particularly regarding its potential as an endocrine-disrupting compound after metabolic activation.
Estrogenic Activity After Metabolic Activation
Compound | Direct Estrogenic Activity | Activity After Metabolic Activation |
---|---|---|
cis-1,2-Diphenylcyclobutane | Negative | Positive (moderate) |
trans-1,2-Diphenylcyclobutane | Negative | Positive (high) |
1,3-Diphenylpropane | Negative | Positive (low) |
2,4-Diphenyl-1-butene | Negative | Positive (low) |
2,4,6-Triphenyl-1-hexene | Negative | Negative |
1-alpha-phenyl-4ss-(1-phenylethyl)tetralin | Negative | Negative |
Table 4: Comparison of estrogenic activity among styrene oligomers before and after metabolic activation
Metabolic Pathways
When cis-1,2-diphenylcyclobutane is incubated with liver microsomes from phenobarbital-treated rats in the presence of NADPH, multiple metabolites are generated. The primary active metabolite has been identified as cis-1-(4-hydroxyphenyl)-2-phenylcyclobutane. This hydroxylated derivative is responsible for the observed estrogenic activity. The metabolic conversion is primarily catalyzed by cytochrome P450 enzymes, with phenobarbital-inducible isoforms appearing to play a particularly important role in this transformation .
Structure-Activity Relationships
Comparative studies of various styrene oligomers have provided insights into the structural requirements for estrogenic activity. The trans isomer of 1,2-diphenylcyclobutane shows higher estrogenic potency after metabolic activation compared to the cis isomer. This suggests that the spatial arrangement of the phenyl groups significantly influences the interaction with relevant biological targets, likely including estrogen receptors . The primary active metabolite of trans-1,2-diphenylcyclobutane has been identified as trans-1-(4-hydroxyphenyl)-2-phenylcyclobutane.
Applications in Scientific Research
cis-1,2-Diphenylcyclobutane has served as a valuable model compound in various research contexts, contributing to advances in several scientific domains.
Photochemistry Studies
Cycloaddition Chemistry
As a product of [2+2] cycloaddition, cis-1,2-diphenylcyclobutane serves as a model system for studying the stereochemistry and mechanisms of cycloaddition reactions. This has contributed to the development of synthetic strategies for constructing strained carbocyclic systems with defined stereochemistry.
Endocrine Disruption Research
The discovery of estrogenic activity following metabolic activation has made cis-1,2-diphenylcyclobutane relevant to research on endocrine-disrupting chemicals. It provides a model for understanding how seemingly innocuous compounds can be transformed in biological systems to generate potentially bioactive metabolites. This research has implications for environmental toxicology and public health, particularly regarding the assessment of synthetic materials that might release such compounds .
Analytical Methods for Characterization
Various analytical techniques have been employed for the identification, quantification, and structural characterization of cis-1,2-diphenylcyclobutane and its metabolites.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, particularly regarding the stereochemical arrangement of the phenyl groups. The cis configuration results in distinctive coupling patterns and chemical shifts that differentiate it from the trans isomer. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that aid in identification and structural elucidation .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) has been instrumental in the separation and quantification of cis-1,2-diphenylcyclobutane and its metabolites. This technique proved particularly valuable in the isolation of hydroxylated metabolites following incubation with liver microsomes .
Crystallographic Analysis
X-ray crystallography has been employed to determine the precise three-dimensional structure of cis-1,2-diphenylcyclobutane, confirming the cis arrangement of the phenyl groups and providing detailed information about bond lengths, angles, and packing in the crystal lattice .
Comparative Analysis with Related Compounds
Understanding the properties of cis-1,2-diphenylcyclobutane in relation to structurally similar compounds provides valuable context for its chemical and biological behavior.
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